molecular formula C21H32O2 B13841213 (all-Z)-6,9,12,15,18-Heneicosapentaenoic-d5 Acid

(all-Z)-6,9,12,15,18-Heneicosapentaenoic-d5 Acid

Cat. No.: B13841213
M. Wt: 321.5 g/mol
InChI Key: OQOCQFSPEWCSDO-YSTLBCQOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(all-Z)-6,9,12,15,18-Heneicosapentaenoic-d5 Acid is a polyunsaturated fatty acid with a unique structure characterized by five cis double bonds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (all-Z)-6,9,12,15,18-Heneicosapentaenoic-d5 Acid typically involves multiple steps, including the formation of intermediate compounds and the introduction of deuterium atoms. The synthetic route may involve the use of palladium-catalyzed cross-coupling reactions, Wittig reactions, and selective hydrogenation processes. Reaction conditions often require precise temperature control, inert atmospheres, and specific solvents to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale chemical synthesis using similar techniques as those in laboratory settings but optimized for efficiency and cost-effectiveness. This can include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(all-Z)-6,9,12,15,18-Heneicosapentaenoic-d5 Acid can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of epoxides, hydroxylated derivatives, and other oxygenated products.

    Reduction: Reduction reactions can convert the double bonds into single bonds, resulting in saturated fatty acid derivatives.

    Substitution: Halogenation and other substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures, specific solvents, and catalysts.

Major Products Formed

Major products formed from these reactions include epoxides, hydroxylated fatty acids, saturated fatty acids, and halogenated derivatives

Scientific Research Applications

(all-Z)-6,9,12,15,18-Heneicosapentaenoic-d5 Acid has a wide range of scientific research applications:

    Chemistry: It is used as a model compound to study the behavior of polyunsaturated fatty acids in various chemical reactions and to develop new synthetic methodologies.

    Biology: The compound is studied for its role in cell membrane structure and function, as well as its potential effects on cellular signaling pathways.

    Medicine: Research is ongoing to explore its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.

    Industry: It is used in the development of specialized materials, such as biodegradable polymers and surfactants.

Mechanism of Action

The mechanism of action of (all-Z)-6,9,12,15,18-Heneicosapentaenoic-d5 Acid involves its incorporation into cell membranes, where it can influence membrane fluidity and function. It may also interact with specific molecular targets, such as enzymes and receptors, to modulate various biological pathways. The exact molecular targets and pathways involved are still under investigation, but they may include anti-inflammatory and anti-proliferative effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other polyunsaturated fatty acids such as:

    Arachidonic Acid: A polyunsaturated fatty acid with four cis double bonds.

    Eicosapentaenoic Acid: A polyunsaturated fatty acid with five cis double bonds but a different carbon chain length.

    Docosahexaenoic Acid: A polyunsaturated fatty acid with six cis double bonds.

Uniqueness

(all-Z)-6,9,12,15,18-Heneicosapentaenoic-d5 Acid is unique due to its specific deuterium labeling, which allows for detailed studies using techniques such as nuclear magnetic resonance (NMR) spectroscopy. This labeling provides insights into the behavior and interactions of the compound at the molecular level, making it a valuable tool in scientific research.

Properties

Molecular Formula

C21H32O2

Molecular Weight

321.5 g/mol

IUPAC Name

(6Z,9Z,12Z,15Z,18Z)-20,20,21,21,21-pentadeuteriohenicosa-6,9,12,15,18-pentaenoic acid

InChI

InChI=1S/C21H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(22)23/h3-4,6-7,9-10,12-13,15-16H,2,5,8,11,14,17-20H2,1H3,(H,22,23)/b4-3-,7-6-,10-9-,13-12-,16-15-/i1D3,2D2

InChI Key

OQOCQFSPEWCSDO-YSTLBCQOSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCCCC(=O)O

Canonical SMILES

CCC=CCC=CCC=CCC=CCC=CCCCCC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.